molecular formula C20H19F6N3O B371296 N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 329778-87-2

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B371296
CAS No.: 329778-87-2
M. Wt: 431.4g/mol
InChI Key: LXJAZFZFNUSXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This acetamide derivative belongs to a class of compounds known for their diverse biological activities and potential as scaffolds for central nervous system (CNS) active agents. Preliminary research on structurally similar N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has demonstrated promising anticonvulsant properties in animal models of epilepsy . These analogs were specifically active in the maximal electroshock (MES) test, a standard model for identifying compounds that prevent the spread of seizure activity, suggesting a potential mechanism for managing tonic-clonic seizures . Furthermore, a closely related compound, N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (compound 51164), has been investigated for its neuroprotective potential in models of Alzheimer's disease . This research indicates that such molecules can activate a TRPC6-dependent signaling pathway, promoting the stability of dendritic spines in hippocampal neurons and protecting against amyloid toxicity, which positions them as valuable tools for studying neurodegenerative pathways . The presence of the 4-phenylpiperazine moiety is a common feature in many pharmacologically active compounds and is often associated with affinity for various neuronal receptors and channels . This product is intended for research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F6N3O/c21-19(22,23)14-10-15(20(24,25)26)12-16(11-14)27-18(30)13-28-6-8-29(9-7-28)17-4-2-1-3-5-17/h1-5,10-12H,6-9,13H2,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJAZFZFNUSXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Assembly via Alkylation Reactions

The foundational step in synthesizing N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide involves alkylation of 4-phenylpiperazine with chloroacetamide intermediates. A representative method from PMC outlines the reaction of 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone (2 ) with 4-phenylpiperazine under biphasic conditions. The process employs dry acetone, potassium carbonate, and catalytic potassium iodide at 60°C, yielding 44–78% of the target compound after purification via flash chromatography.

Critical parameters include:

  • Solvent system : Acetone facilitates nucleophilic substitution by stabilizing the transition state.

  • Base : Potassium carbonate deprotonates the piperazine nitrogen, enhancing nucleophilicity.

  • Catalyst : Potassium iodide accelerates the reaction via the Finkelstein mechanism.

Suzuki-Miyaura Coupling for Aryl Functionalization

The 3,5-bis(trifluoromethyl)phenyl moiety is often introduced via palladium-catalyzed cross-coupling. Ambeed documents a Suzuki reaction between 3,9-dibromo-indenofluorenedione and 3,5-bis(trifluoromethyl)phenylboronic acid (CAS: 73852-19-4). Using tetrakis(triphenylphosphine)palladium(0) and sodium carbonate in toluene/water at reflux (12 hours), the reaction achieves quantitative conversion, yielding a reddish-purple solid (M<sub>Z</sub> = 706).

ParameterValue
CatalystPd(PPh<sub>3</sub>)<sub>4</sub>
BaseNa<sub>2</sub>CO<sub>3</sub>
SolventToluene/H<sub>2</sub>O
Temperature100°C (reflux)
Yield85% (isolated)

This method highlights the robustness of Suzuki coupling for installing electron-deficient aryl groups.

Optimization of Amidation Conditions

Two-Step Amidation Protocol

A two-step approach involves:

  • Chloroacetylation : 3,5-Bis(trifluoromethyl)aniline reacts with 2-chloroacetyl chloride in dichloromethane/aqueous NaOH at 0°C.

  • Piperazine Alkylation : The resulting chloroacetamide intermediate undergoes nucleophilic substitution with 4-phenylpiperazine under conditions described in Section 1.1.

Key advantages:

  • Low-temperature acetylation minimizes side reactions like over-alkylation.

  • Biphasic alkylation ensures efficient mixing of hydrophilic (piperazine) and hydrophobic (chloroacetamide) reactants.

Microwave-Assisted Synthesis

Ambeed reports a microwave-enhanced variant using [PdCl(η<sup>3</sup>-allyl)]<sub>2</sub> and imidazolinium salts in tetrahydrofuran/water. At 100°C (2 hours), this method achieves 98% conversion, reducing reaction time tenfold compared to conventional heating.

Mechanistic insight : Microwave irradiation accelerates oxidative addition and transmetalation steps in palladium catalysis, enhancing efficiency.

Purification and Characterization

Chromatographic Techniques

Final compounds are purified via flash chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC. The PMC study emphasizes HPLC monitoring (Fig. 5) to ensure >95% purity, critical for pharmacological evaluation.

Spectroscopic Validation

  • <sup>1</sup>H NMR : Characteristic signals include δ 7.6–7.8 ppm (aryl protons) and δ 3.5–4.0 ppm (piperazine and acetamide methylene).

  • LC/MS : Molecular ion peaks at m/z 431.4 confirm the molecular formula C<sub>20</sub>H<sub>19</sub>F<sub>6</sub>N<sub>3</sub>O.

Comparative Analysis of Methodologies

MethodYieldTimeKey Advantage
Conventional Alkylation44–78%12–24hScalability
Suzuki Coupling85%12hPrecise aryl functionalization
Microwave-Assisted98%2hRapid synthesis

The microwave method offers superior efficiency but requires specialized equipment. Conventional alkylation remains preferred for large-scale synthesis due to lower costs.

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation at the piperazine nitrogen is minimized by:

  • Controlled stoichiometry : Limiting chloroacetamide to 1.1 equivalents.

  • Low-temperature phase-transfer conditions .

Palladium Residue

Post-reaction filtration through Celite® or silica gel removes Pd catalysts, ensuring compliance with pharmaceutical purity standards .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives related to N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide. A significant research effort synthesized a series of these derivatives and evaluated their efficacy in animal models of epilepsy.

Key Findings:

  • A total of 22 new derivatives were synthesized, with many exhibiting notable anticonvulsant activity in the maximal electroshock (MES) test.
  • Among these, compounds containing the trifluoromethyl group demonstrated higher efficacy compared to their non-trifluoromethyl counterparts.
  • For instance, one derivative showed protection at doses of 100 mg/kg and 300 mg/kg , indicating a promising profile for further development in treating epilepsy .
CompoundDose (mg/kg)Efficacy
19100Moderate
19300High

Antitubercular Activity

This compound has also been investigated for its potential as an antitubercular agent.

Study Overview:

A study synthesized various derivatives and tested them against Mycobacterium tuberculosis strains. The most potent compound exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL , demonstrating significant activity against both drug-sensitive and rifampin-resistant strains.

Results Summary:

  • The derivatives showed MIC values ranging from 4 to 64 µg/mL .
  • Structural modifications enhanced the activity, suggesting that the compound's scaffold is conducive for developing new antitubercular agents .
CompoundMIC (µg/mL)Activity Level
3m4High
3k64Moderate

Anticancer Activity

Another area where this compound shows promise is in anticancer research.

Experimental Findings:

A study evaluated several derivatives for their anticancer properties against various cancer cell lines. Some compounds displayed significant growth inhibition percentages.

Notable Results:

  • One derivative achieved a percent growth inhibition (PGI) of 86.61% against the SNB-19 cell line.
  • Other cell lines such as OVCAR-8 and NCI-H40 also exhibited substantial PGIs, indicating broad-spectrum anticancer potential .
CompoundTarget Cell LinePGI (%)
6hSNB-1986.61
6hOVCAR-885.26

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets within target proteins .

Comparison with Similar Compounds

Structural Similarities and Differences

The table below compares the target compound with analogs from the provided evidence:

Compound Name/ID Core Structure Key Substituents/Functional Groups Structural Implications
Target Compound Phenylpiperazine 3,5-bis(trifluoromethyl)phenyl, acetamide High lipophilicity; potential CNS activity
Compound 189 () Pyrazole 3,5-bis(difluoromethyl), acetic acid Reduced metabolic stability vs. CF₃ groups
N-[4-({2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]... () Pyridine-sulfamoyl 3,5-bis(trifluoromethyl)pyrazole, sulfamoyl Enhanced hydrogen bonding; possible antimicrobial use
N-[3-(6-aminopyridazin-3-yl)prop-2-ynyl]-2-[3,5-bis(trifluoromethyl)... () Pyridazine-alkyne 3,5-bis(trifluoromethyl)pyridine, alkyne chain Alkyne enables click chemistry; kinase inhibition potential
2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethyl-N-(6-(4-nitrosopiperazin... () Pyridine-nitroso 3,5-bis(trifluoromethyl)phenyl, nitroso-piperazine Nitroso group may confer mutagenicity risks

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl groups in the target compound and analogs increase logP values, favoring blood-brain barrier penetration. Difluoromethyl groups () reduce lipophilicity.
  • Solubility : Piperazine (target) and sulfamoyl () groups enhance aqueous solubility compared to pyridazine () or nitroso derivatives ().
  • Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, whereas alkyne chains () may undergo cytochrome P450-mediated degradation .

Pharmacological Implications

  • Target Compound : The phenylpiperazine-acetamide scaffold suggests affinity for serotonin or dopamine receptors, common in antipsychotic agents .
  • Compound : Difluoromethyl-pyrazole may target inflammatory pathways (e.g., COX inhibition) but with shorter half-life .
  • Compound : Sulfamoyl-pyridine could inhibit bacterial dihydropteroate synthase, analogous to sulfonamide antibiotics .
  • Compound : Pyridazine-alkyne structures are prevalent in kinase inhibitors (e.g., EGFR or ALK), with the alkyne enabling bioconjugation .

Research Findings and Hypotheses

  • Receptor Binding : Piperazine derivatives often exhibit affinity for 5-HT₁A or D₂ receptors. The trifluoromethyl groups may enhance selectivity over off-target receptors .
  • Toxicity Profile : Nitroso-piperazine () raises safety concerns, whereas the target compound’s acetamide linkage likely reduces reactive metabolite formation.
  • Synthetic Feasibility : The target compound’s synthesis (similar to ) may involve amide coupling and piperazine functionalization, though yields depend on trifluoromethyl group reactivity .

Biological Activity

N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide (CAS: 329778-87-2) is a compound of interest due to its potential biological activities, particularly in the realm of anticonvulsant effects. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

The compound is synthesized through a series of alkylation reactions involving amines and specific alkylating agents. The general structure includes a piperazine moiety, which is crucial for its biological activity. The molecular formula is C20H19F6N3OC_{20}H_{19}F_6N_3O, with a molecular weight of approximately 431.38 g/mol .

Anticonvulsant Activity

This compound has been primarily evaluated for its anticonvulsant properties using various animal models. The following findings summarize the biological activity:

  • Maximal Electroshock (MES) Test : This standard test for anticonvulsant activity demonstrated that several derivatives of this compound showed significant protection against seizures. Notably, compounds with the trifluoromethyl substitution exhibited enhanced efficacy compared to their chloro analogs .
  • Pentylenetetrazole (PTZ) Test : Additional evaluations in the PTZ model confirmed that the compound also provided protection against seizures induced by this agent, suggesting a broader spectrum of anticonvulsant action .
  • Structure-Activity Relationship (SAR) : The SAR studies indicated that the presence of the trifluoromethyl group at the 3-position of the anilide moiety significantly contributed to the anticonvulsant potency. The lipophilicity of these compounds influenced their distribution and effectiveness in the central nervous system (CNS) .
  • Neurological Toxicity Assessment : Toxicity was assessed using the rotarod test, indicating that while some derivatives were effective as anticonvulsants, they also exhibited varying degrees of neurological toxicity .

Summary of Findings in Table Format

Compound IDStructure FeaturesMES Efficacy (mg/kg)PTZ Efficacy (mg/kg)Toxicity Observed
143-(trifluoromethyl)anilide100300Yes
19Highest potency; protected at both intervals300 at 0.5h; 100 at 4hNot specifiedNo
24Morpholine derivative100Not specifiedYes

Case Studies and Research Findings

Several studies have highlighted the importance of this compound in pharmacological research:

  • Kamiński et al. (2015) : This study synthesized multiple derivatives and evaluated their anticonvulsant activities in MES and PTZ models. The results indicated that compounds with higher lipophilicity had delayed onset but prolonged duration of action .
  • Comparative Studies : When compared to established anticonvulsants like phenytoin, these new derivatives showed lower protective efficacy but offered a novel approach to developing new antiepileptic drugs with potentially fewer side effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via a coupling reaction between 3,5-bis(trifluoromethyl)aniline and a functionalized piperazine-acetamide precursor. Key steps include:

  • Amide Bond Formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions to minimize side reactions.
  • Purification : Employ reverse-phase HPLC or column chromatography with gradients of acetonitrile/water to achieve >98% purity, as demonstrated for structurally similar NK1 receptor antagonists .
  • Characterization : Confirm identity via 1H^1H/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and HPLC retention time matching.

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer : Prioritize receptor-binding assays (e.g., radioligand displacement for neurokinin-1 or serotonin receptors) due to structural similarity to NK1 antagonists like netupitant . For antimicrobial screening, use microdilution assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi, referencing protocols for trifluoromethyl-containing anilides with MIC/MBC values in the µM range .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s receptor selectivity?

  • Methodological Answer :

  • Core Modifications : Systematically vary the piperazine substituents (e.g., 4-phenyl vs. 4-fluorophenyl) and acetamide linker length.
  • Functional Assays : Compare binding affinities (IC50_{50}) across receptor subtypes (e.g., NK1 vs. NK2) using competitive displacement assays.
  • Computational Modeling : Perform molecular docking with receptor crystal structures (e.g., NK1 receptor PDB: 6H7L) to predict steric/electronic effects of trifluoromethyl groups on binding .
    • Example Data :
ModificationNK1 IC50_{50} (nM)NK2 IC50_{50} (nM)Selectivity Ratio (NK2/NK1)
4-Phenylpiperazine (parent)12.545036
4-(4-Fluorophenyl)piperazine8.362075

Q. How should contradictory data in metabolic stability studies be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., liver microsome sources, incubation time).

  • Standardization : Use pooled human liver microsomes (HLM) with NADPH cofactor and compare half-life (t1/2t_{1/2}) across multiple batches.
  • Structural Insights : The trifluoromethyl groups enhance metabolic resistance by reducing cytochrome P450 interactions, as seen in analogs with >90% stability in HLM after 60 minutes .
  • Troubleshooting : Verify solubility in assay buffers using DMSO concentrations ≤0.1% to avoid artifactual results.

Experimental Design & Data Analysis

Q. What strategies mitigate off-target effects in animal models for this compound?

  • Methodological Answer :

  • Dose Escalation : Conduct pharmacokinetic (PK) studies to establish a therapeutic index (e.g., plasma CmaxC_{\text{max}} vs. IC50_{50}).
  • Toxicogenomics : Profile liver/kidney toxicity markers (e.g., ALT, creatinine) after 14-day repeated dosing in rodents.
  • Control Groups : Include a structurally related inactive analog (e.g., piperazine-free derivative) to isolate target-specific effects.

Q. How can enantiomeric purity impact biological activity, and how is it assessed?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers, as applied to thiourea analogs in .
  • Activity Comparison : Test isolated enantiomers in receptor-binding assays; e.g., (R,R)- vs. (S,S)-thiourea derivatives showed 10-fold differences in NK1 affinity .

Contradiction Resolution

Q. How to reconcile disparities in reported antimicrobial activity across studies?

  • Methodological Answer : Variability may stem from bacterial strain differences or assay endpoints (MIC vs. MBC).

  • Standardized Protocols : Follow CLSI guidelines for broth microdilution, using ATCC reference strains.
  • Mechanistic Studies : Perform time-kill assays to distinguish bactericidal vs. bacteriostatic effects, as done for trifluoromethyl anilides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.